6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine
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Overview
Description
6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine is a versatile small molecule scaffold used in various research and industrial applications. It is a pyrimidine derivative with the molecular formula C6H9ClN4 and a molecular weight of 172.61 g/mol . This compound is known for its potential bioactivity and is used as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine typically involves the chlorination of N2,N~2~-dimethylpyrimidine-2,4-diamine. One common method is the reaction of N2,N~2~-dimethylpyrimidine-2,4-diamine with thionyl chloride (SOCl~2~) under reflux conditions. The reaction proceeds as follows:
N 2 ,N 2 -dimethylpyrimidine-2,4-diamine+SOCl 2 →6-Chloro-N 2 ,N 2 -dimethylpyrimidine-2,4-diamine+SO 2 +HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form N-oxides.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include aniline derivatives, which react under microwave conditions to form 2-anilinopyrimidines.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H~2~O~2~) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are employed.
Major Products Formed
Substitution Reactions: 2-anilinopyrimidines and other substituted pyrimidines.
Oxidation Reactions: Pyrimidine N-oxides.
Reduction Reactions: Reduced pyrimidine derivatives.
Scientific Research Applications
6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a kinase inhibitor, it binds to the active site of the kinase enzyme, preventing its activity and thereby inhibiting cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethylpyrimidine: A related compound with similar chemical properties but different substitution patterns.
1,3-Dimethyl-6-chlorouracil: Another chlorinated pyrimidine derivative with antiviral activity.
Uniqueness
6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and bioactivity. Its ability to undergo various chemical reactions and its potential use in pharmaceutical development make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
6-chloro-2-N,2-N-dimethylpyrimidine-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN4/c1-11(2)6-9-4(7)3-5(8)10-6/h3H,1-2H3,(H2,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWKOBZHKWXQFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC(=N1)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20540054 |
Source
|
Record name | 6-Chloro-N~2~,N~2~-dimethylpyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20540054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1075-39-4 |
Source
|
Record name | 6-Chloro-N2,N2-dimethyl-2,4-pyrimidinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1075-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-N~2~,N~2~-dimethylpyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20540054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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